Cas no 35873-41-7 (1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-pentyl-)

1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-pentyl- structure
35873-41-7 structure
Product Name:1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-pentyl-
CAS-nummer:35873-41-7
MF:C12H18N4O2
MW:250.296922206879
CID:920782
PubChem ID:118883
Update Time:2025-04-19

1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-pentyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-pentyl-
    • 1,3-dimethyl-8-pentyl-7H-purine-2,6-dione
    • 1,3-Dimethyl-8-pentyl-3,7-dihydro-1H-purine-2,6-dione
    • 35873-41-7
    • 3,7-dihydro-1,2-dimethyl-8-pentyl-1H-purine-2,6-dione
    • 1,3-Dimethyl-8-pentyl-1H-purine-2,6(3H,7H)-dione
    • 8-Pentyltheophylline
    • SCHEMBL9844925
    • 3,7-Dihydro-1,3-dimethyl-8-pentyl-1H-purine-2,6-dione
    • Xanthine, 1,3-dimethyl-8-pentyl-
    • Theophylline, 8-pentyl-
    • DTXSID20189427
    • BRN 0538445
    • 8-pentyl-theophylline
    • 1,3-dimethyl-8-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Inchi: 1S/C12H18N4O2/c1-4-5-6-7-8-13-9-10(14-8)15(2)12(18)16(3)11(9)17/h4-7H2,1-3H3,(H,13,14)
    • InChI-sleutel: KRQCFJVRGKISQO-UHFFFAOYSA-N
    • LACHT: O=C1C2=C(N=C(CCCCC)N2)N(C)C(N1C)=O

Berekende eigenschappen

  • Exacte massa: 249.13531
  • Monoisotopische massa: 250.14297583g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 4
  • Complexiteit: 347
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 69.3Ų

Experimentele eigenschappen

  • PSA: 66.4

1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-pentyl- Gerelateerde literatuur

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